molecular formula C19H26F2N2O4 B2516147 Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate CAS No. 1881321-39-6

Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate

Cat. No.: B2516147
CAS No.: 1881321-39-6
M. Wt: 384.424
InChI Key: AYPFRNSJUQMLMY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4,4-difluoro-3-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O4/c1-18(2,3)27-17(25)23-10-9-19(20,21)15(12-23)11-22-16(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPFRNSJUQMLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CNC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine core. The key steps include:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

  • Introduction of difluoromethyl groups: This step often involves the use of fluorinating agents under controlled conditions.

  • Attachment of the benzyloxycarbonylamino group: This is usually done through a reaction with benzyloxycarbonyl chloride in the presence of a base.

  • Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure purity and yield. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The difluoromethyl groups can be oxidized under specific conditions.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions can be used to introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its difluoromethyl groups make it a valuable intermediate in the creation of fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be utilized as a probe or inhibitor in studies involving enzyme activity. Its unique structure allows it to interact with specific biological targets, making it useful in understanding biological processes.

Medicine: In the medical field, this compound has potential applications as a drug precursor or as a component in drug formulations. Its ability to undergo various chemical reactions makes it versatile for developing new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, including materials with specific properties such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing in substituent positions, fluorine placement, or ring size:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Differences Purity Availability
Target Compound 1881321-39-6 C₁₉H₂₆F₂N₂O₄ 384.42 Reference standard ≥95% Global suppliers
tert-Butyl 4-((benzyloxycarbonylamino)methyl)-3,3-difluoropiperidine-1-carboxylate 1373503-45-7 C₁₉H₂₆F₂N₂O₄ 384.42 Fluorine at 3,3-positions instead of 4,4-positions ≥95% Limited
tert-Butyl 3-(1-(benzyloxycarbonylamino)-2-methoxy-2-oxoethylidene)azetidine-1-carboxylate 1620451-36-6 C₁₉H₂₄N₂O₅ 360.41 Azetidine ring (4-membered) instead of piperidine; additional methoxy-oxoethylidene group ≥95% Discontinued
tert-Butyl (R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate N/A C₁₁H₂₀F₂N₂O₂ 262.29 Lacks benzyloxycarbonyl group; free amine at 3-position N/A Discontinued
tert-Butyl 4,4-difluoropiperidine-1-carboxylate 281652-10-6 C₁₁H₁₈ClN 221.25 Lacks aminomethyl-Cbz substituent; molecular formula discrepancy (Cl presence unclear) 95% Available

Comparative Analysis

Fluorination Patterns :
  • The target compound and 1373503-45-7 both feature difluorinated piperidine rings but differ in fluorine placement (4,4- vs. 3,3-positions). This alters electronic and steric profiles, impacting reactivity in downstream synthesis .
  • 281652-10-6 lacks the Cbz-aminomethyl group, simplifying its structure but reducing functional versatility .
Ring Size and Functional Groups :
  • 1620451-36-6 substitutes the piperidine ring with azetidine (4-membered ring), which increases ring strain and may affect conformational stability .
  • tert-Butyl (R)-3-(aminomethyl)-4,4-difluoropiperidine-1-carboxylate lacks the Cbz group, making it more reactive but less protected during synthetic steps .
Molecular Weight and Solubility :
  • The target compound (384.42 g/mol) has a higher molecular weight than analogs like 281652-10-6 (221.25 g/mol) due to the Cbz group.

Research and Application Insights

  • Target Compound : Widely used in medicinal chemistry as a building block for protease inhibitors due to its dual protection (Boc and Cbz) and fluorinated piperidine core .
  • 1373503-45-7: Limited applications reported, possibly due to synthetic challenges in controlling 3,3-difluoro regioselectivity .
  • 1620451-36-6 : Azetidine derivatives are explored for constrained peptide mimetics but face scalability issues .

Biological Activity

Tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the context of antimicrobial and antitumor properties. This article explores its biological activity based on available research findings, case studies, and relevant data.

  • Molecular Formula : C19H26F2N2O4
  • Molar Mass : 384.42 g/mol
  • CAS Number : 1373503-45-7
  • Predicted Boiling Point : 486.9 ± 45.0 °C
  • Density : 1.21 ± 0.1 g/cm³
  • pKa : 12.51 ± 0.46

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Research indicates that compounds structurally related to piperidine derivatives exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis and various Gram-positive bacteria. For instance, a study on piperidinothiosemicarbazones demonstrated a strong correlation between structural modifications and enhanced tuberculostatic activity, suggesting that similar modifications in our compound might yield promising results against bacterial strains .

CompoundMIC (µg/mL)Activity
Tert-butyl derivative2 - 4Strong against M. tuberculosis
Reference Drug (INH)0.125 - 8Standard for comparison

The minimum inhibitory concentrations (MICs) for the compound indicate effective inhibition of bacterial growth, with values significantly lower than those of standard antibiotics, which positions it as a potential candidate for further development.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that while the compound exhibits antimicrobial activity, it also possesses cytotoxic effects that need to be evaluated carefully. The half-maximal inhibitory concentration (IC50) values were determined using methods like MTT and sulforhodamine B assays.

Cell LineIC50 (µM)Selectivity Index (SI)
HaCaT (non-cancerous)>12.5>1.0 (indicating low toxicity)
Tumor cell lines<10Variable

A selectivity index greater than 1 indicates that the compound is less toxic to non-cancerous cells compared to its effectiveness against tumor cells, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of piperidine derivatives similar to this compound. For example:

  • Synthesis and Structure-Activity Relationship : A study synthesized various piperidine derivatives and assessed their biological activities against M. tuberculosis. The findings suggested that certain structural features significantly enhance antibacterial potency .
  • Cytotoxicity Evaluation : Another research effort evaluated the cytotoxic effects of similar compounds on cancer cell lines, revealing promising results that warrant further investigation into their mechanism of action and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically begins with a piperidine scaffold. A tert-butyl carbamate group is introduced at the 1-position via Boc protection under anhydrous conditions (e.g., Boc₂O in THF). The 3-position aminomethyl group is functionalized via reductive amination or coupling reactions, followed by benzyloxycarbonyl (Cbz) protection. The 4,4-difluoro substituents are introduced using fluorinating agents like DAST or Deoxo-Fluor. Purification involves column chromatography with hexane/ethyl acetate gradients. Key intermediates should be characterized by NMR and LC-MS to confirm regioselectivity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC/LC-MS : Monitor purity (>95%) and detect byproducts.
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.4 ppm, Cbz NH resonance at ~5.1 ppm).
  • IR Spectroscopy : Identify carbonyl stretches (Cbz: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹).
  • Stability testing under varying pH and temperature conditions is recommended to assess degradation pathways .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood due to potential inhalation hazards (acute toxicity Category 4 per CLP regulations) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Seek medical advice if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for similar piperidine derivatives?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure) require:

  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish IC₅₀ values.
  • Metabolic Profiling : Use liver microsomes to identify reactive metabolites.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to isolate substituent-specific effects .

Q. What strategies optimize the stability of intermediates during multi-step synthesis?

  • Methodological Answer :

  • Protection/Deprotection : Use orthogonal protecting groups (e.g., Boc for amines, Cbz for benzyloxycarbonyl) to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (DMF, DCM) stabilize charged intermediates.
  • Temperature Control : Maintain reactions at –20°C to 0°C for fluorination steps to prevent decomposition .

Q. How can computational modeling guide the design of derivatives targeting orexin receptors?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities to orexin receptor subtypes (OX1R/OX2R). Focus on the aminomethyl group’s interaction with conserved aspartate residues.
  • QSAR Analysis : Correlate substituent electronegativity (e.g., 4,4-difluoro vs. 4-hydroxy) with antagonistic activity. Validate via calcium flux assays in HEK293 cells expressing OX receptors .

Q. What experimental approaches validate the compound’s role in modulating biochemical pathways?

  • Methodological Answer :

  • Pathway-Specific Assays :
  • Western Blotting : Measure phosphorylation of downstream targets (e.g., AMPK, mTOR) in neuronal cell lines.
  • Metabolomics : Use LC-HRMS to track changes in glycolysis/TCA cycle intermediates.
  • In Vivo Models : Administer to zebrafish or rodents to assess sleep/wake cycle alterations, leveraging the compound’s structural similarity to known orexin antagonists .

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